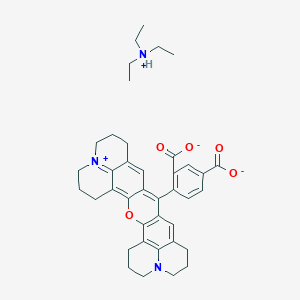

5-carboxy-X-rhodamine triethylammonium salt

Description

Historical Development of X-Rhodamine Derivatives

The rhodamine family, a subset of triarylmethane dyes, originated in the late 19th century as textile colorants but gained scientific prominence in the mid-20th century for their fluorescence properties. Early derivatives like rhodamine B and 6G laid the groundwork, but their limited photostability and sensitivity to pH motivated the development of X-rhodamines. The "X" designation refers to structural modifications involving julolidine moieties, which enhance fluorescence quantum yield and redshift emission wavelengths.

5-ROX emerged in the 1990s as part of efforts to create carboxy-functionalized rhodamines for bioconjugation. Unlike sulfonated derivatives (e.g., Texas Red), the carboxylic acid group enabled covalent attachment to amine-modified biomolecules via carbodiimide chemistry. This innovation addressed limitations of isothiocyanate-based labeling, such as hydrolysis instability, positioning 5-ROX as a preferred choice for nucleic acid labeling and quantitative PCR applications.

Structural Classification Within the Rhodamine Fluorophore Family

5-ROX belongs to the X-rhodamine subgroup, characterized by a julolidine fused ring system that planarizes the xanthene core, reducing non-radiative decay and increasing fluorescence intensity. The triethylammonium counterion enhances solubility in polar organic solvents like DMSO and methanol, critical for preparing stock solutions. Key structural features include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₃H₃₁N₂O₅Cl | |

| Absorption Maximum | 576 ± 3 nm | |

| Emission Maximum | 601 ± 3 nm | |

| Molar Extinction (ε) | >85,000 M⁻¹cm⁻¹ | |

| Solubility | DMSO, DMF, Methanol |

The carboxylic acid at the 5-position of the lower benzene ring distinguishes 5-ROX from 6-ROX isomers, which exhibit minor spectral shifts due to differing substitution patterns. This positional isomerism impacts steric interactions during biomolecular conjugation, influencing labeling efficiency.

Key Differentiators from Texas Red and Lissamine Rhodamine B

5-ROX, Texas Red, and Lissamine Rhodamine B serve overlapping applications but differ critically in chemistry and performance:

| Parameter | 5-ROX | Texas Red | Lissamine Rhodamine B |

|---|---|---|---|

| Functional Group | Carboxylic Acid | Sulfonyl Chloride | Sulfonic Acid |

| λₐbₛ/λₑₘ (nm) | 576/601 | 589/615 | 558/573 |

| ε (M⁻¹cm⁻¹) | 85,000–113,000 | 85,000 | 105,000 |

| Conjugation Chemistry | EDC/NHS Amine Coupling | Sulfonamide Formation | Sulfonamide Formation |

| Solubility Profile | Polar Organic Solvents | Aqueous Buffers (pH >6) | Aqueous Buffers |

Texas Red’s sulfonyl chloride group enables direct amine labeling without activating agents, but its hydrolytic instability in aqueous environments limits shelf life. In contrast, 5-ROX’s carboxylic acid requires carbodiimide activation but offers superior stability in dimethyl sulfoxide stocks. Lissamine Rhodamine B, while brighter than traditional rhodamines, suffers from higher self-quenching in protein conjugates due to its smaller Stokes shift.

The julolidine structure of 5-ROX also reduces environmental sensitivity; its fluorescence remains stable across pH 4–9, whereas Texas Red’s emission intensity drops 40% at pH <6 due to sulfonate protonation. This robustness makes 5-ROX ideal for intracellular applications where pH fluctuations occur.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C39H45N3O5 |

|---|---|

Molecular Weight |

635.8 g/mol |

IUPAC Name |

4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzene-1,3-dicarboxylate;triethylazanium |

InChI |

InChI=1S/C33H30N2O5.C6H15N/c36-32(37)20-9-10-21(24(17-20)33(38)39)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31;1-4-7(5-2)6-3/h9-10,15-17H,1-8,11-14H2,(H-,36,37,38,39);4-6H2,1-3H3 |

InChI Key |

BUJRUSRXHJKUQE-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)[O-])C(=O)[O-])CCC7 |

Origin of Product |

United States |

Preparation Methods

Key Intermediate: 8-Hydroxyjulolidine Derivatives

The synthesis of 8-hydroxyjulolidine (7a ) involves:

- Alkylation of m-anisidine : Reaction with 1-chloro-3-methylbut-2-ene in the presence of K₂CO₃ yields 3-methoxy-N,N-bis(3-methylbut-2-enyl)aniline (4 ) (69% yield).

- Cyclization : Treatment of 4 with concentrated HCl at 0°C forms the hydrochloride salt (5 ), followed by intramolecular cyclization using methanesulfonic acid (MeSO₃H) at 95°C to produce 1,1,7,7-tetramethyl-8-methoxyjulolidine (6 ) (65% yield).

- O-Desmethylation : Demethylation of 6 with boron tribromide (BBr₃) yields 8-hydroxyjulolidine (7a ) (80% yield).

Condensation and Xanthene Core Formation

The critical step involves condensing two equivalents of 7a with one equivalent of 4-carboxyphthalic anhydride. This reaction forms the xanthene skeleton through Friedel–Crafts acylation (Scheme 1). The choice of solvent and acid catalyst significantly impacts efficiency:

| Condition | Catalyst/Solvent | Yield (%) |

|---|---|---|

| High-temperature fusion | None | <10 |

| Lewis acid catalysis | ZnCl₂ | 15–20 |

| Protic acid catalysis | H₂SO₄ | 20–25 |

| Optimized protocol | n-PrCO₂H + trace H₂SO₄ | 65–80 |

The optimized protocol minimizes sublimation and side reactions, enabling gram-scale production.

Activation and Salt Formation

The carboxylic acid group of 5-carboxy-X-rhodamine is activated for conjugation via N-hydroxysuccinimidyl (NHS) ester formation. Treatment with N,N,N,N-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) in the presence of triethylamine generates the NHS ester in situ. Subsequent reaction with triethylamine in methanol or dimethyl sulfoxide (DMSO) converts the free acid into the triethylammonium salt , enhancing solubility and stability.

Reaction Conditions for Salt Formation :

- Solvent: Anhydrous DMSO or methanol.

- Temperature: Room temperature under inert atmosphere.

- Storage: 4°C, protected from light.

Spectral Properties and Comparative Analysis

The rigid n-propylene bridges in 5-ROX reduce nonradiative decay, resulting in superior fluorescence compared to traditional rhodamines:

| Dye | λₐbs (nm) | ε (M⁻¹cm⁻¹) | λₑₘ (nm) | Quantum Yield (ϕ) |

|---|---|---|---|---|

| Rhodamine B | 554 | 9.7×10⁴ | 573 | 0.36 |

| 5-Carboxy-X-rhodamine | 581 | 3.6×10⁴ | 604 | 0.92 |

The red-shifted absorption (Δλ = 27 nm) and higher quantum yield make 5-ROX ideal for applications requiring minimal background fluorescence.

Purification and Quality Control

Purification involves silica gel flash chromatography using a 35:7:1 mixture of chloroform, methanol, and concentrated NH₄OH. Final products are characterized by ¹H NMR and mass spectrometry to confirm structural integrity. Commercial specifications require ≥98% purity by thin-layer chromatography (TLC).

Challenges and Mitigation Strategies

- Sublimation Losses : Addressed by using high-boiling solvents (n-PrCO₂H) instead of dry fusion.

- Low Yields in Cyclization : Optimized via acid catalysis and controlled temperature.

- Isomer Separation : Single-isomer products (e.g., 5-ROX) are isolated via selective crystallization.

Industrial-Scale Production

Biotium and Thermo Fisher Scientific produce 5-ROX using the above methods, with modifications for scalability. Key adaptations include:

- Automated column chromatography for purification.

- Lyophilization for long-term storage.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxylic acid group at the 5-position undergoes nucleophilic substitution under basic conditions. This reaction is pivotal for forming activated intermediates like N-hydroxysuccinimidyl (NHS) esters, which are essential for conjugating 5-ROX to biomolecules:

-

Reagents : N,N,N,N-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) in the presence of triethylamine .

-

Conditions : Activation occurs in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere .

-

Outcome : The NHS ester intermediate reacts efficiently with primary amines (e.g., oligonucleotides, proteins) to form stable amide bonds .

| Reaction Parameter | Value |

|---|---|

| Catalyst | TSTU (≥2 equiv) |

| Base | Triethylamine |

| Solvent | DMSO |

| Yield | 64% (for model compound 11 ) |

Esterification and Amide Bond Formation

The carboxylic acid group is esterified to create reactive derivatives for targeted conjugation:

-

Succinimidyl Ester Formation : Produces 5-ROX-SE (succinimidyl ester), enabling amine-reactive labeling .

-

Applications : Used in automated DNA sequencing and fluorescence resonance energy transfer (FRET) probes .

Key Data :

Thiol-Reactive Derivatives

5-ROX derivatives functionalized with maleimide or methanethiosulfonate (MTS) groups enable conjugation to thiol-containing molecules:

-

5(6)-Carboxy-X-rhodamine-C5-maleimide : Reacts with cysteine residues in proteins .

-

MTS-5-ROX : Forms disulfide bonds with free thiols, useful for site-specific labeling .

| Derivative | Reactive Group | Target | Ex/Em (nm) |

|---|---|---|---|

| 5-ROX-C5-maleimide | Maleimide | Thiols | 568/595 |

| MTS-5-ROX | Methanethiosulfonate | Thiols | 568/595 |

Stability and Reactivity in Solution

Scientific Research Applications

5-Carboxy-X-rhodamine triethylammonium salt, commonly known as 5-ROX, is a purified isomer of carboxy-X-rhodamine, widely utilized in various scientific applications, particularly in the fields of molecular biology and biochemistry . The primary application of 5-ROX is for labeling oligonucleotides and in automated DNA sequencing .

Scientific Applications of 5-ROX

5-ROX is preferred in biological applications where reproducibility is critical because it is the purified isomer of 5(6)-ROX . The slight positional difference between 5-ROX and 6-ROX can affect some biological properties .

Oligonucleotide Labeling: The carboxylic acid of 5-ROX is used to label oligonucleotides . Labeled oligonucleotides are essential tools in molecular biology for various applications, including PCR, DNA sequencing, and hybridization assays .

DNA Sequencing: 5-ROX is also used in automated DNA sequencing . In this application, 5-ROX is attached to DNA fragments, allowing their detection and identification as they pass through a sequencing instrument .

Spectroscopic Properties

Conjugates of 5-ROX have longer-wavelength spectra than Lisaamine™ rhodamine B conjugates, but somewhat shorter-wavelength spectra than those of Texas Red™ conjugates . The rigid rhodamine dyes like 5-ROX exhibit red-shifted (30−40 nm) absorption and emission maxima and higher fluorescence quantum yields compared with a rhodamine dye that lacks such rigidity . For example, a rhodamine dye has λ<sub>exit</sub> = 554 nm (9.7 × 10<sup>4</sup> M<sup>−1</sup> s <sup>−1</sup>), λ<sub>emit</sub> = 573 nm (ϕ = 0.36), while compounds 1, 2, or 11, which are rigid, have λ<sub>exit</sub> = 581 nm (ε = 3.6 × 10<sup>4</sup> M <sup>−1</sup> cm<sup>−1</sup>), λ<sub>emit</sub> = 604 nm (ϕ = 0.92) .

Safety Information

5-Carboxy-X-rhodamine triethylamine salt is labeled with the signal word "Warning" . Hazard statements include that it is a flammable liquid and may cause skin or serious eye irritation . Precautionary statements include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, using explosion-proof equipment, and wearing protective gloves/eye protection/face protection .

| Signal word | Warning |

|---|---|

| Pictogram(s) | Flame Flammables GHS02 Exclamation Mark Irritant GHS07 |

| GHS Hazard Statements | H226: Flammable liquids H315: Skin corrosion/irritation H319: Serious eye damage/eye irritation |

| Precautionary Statement Codes | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting/…/equipment. P242: Use only non-sparking tools. P243: Take precautionary measures against static discharge. P264: Wash hands thoroughly after handling. P264: Wash skin thouroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Remove/Take off Immediately all contaminated clothing. Rinse SKIN with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continuerinsing. P332+P313: IF SKIN irritation occurs: Get medical advice/attention. P337+P313: IF eye irritation persists: Get medical advice/attention. P370+P378: In case of fire: Use … for extinction. P403+P235: Store in a well-ventilated place. Keep cool. |

Mechanism of Action

The mechanism of action of 5-carboxy-X-rhodamine triethylammonium salt involves its ability to fluoresce when exposed to specific wavelengths of light. The dye binds to target molecules, and upon excitation, it emits light at a longer wavelength. This property makes it an excellent tool for imaging and detection in various applications .

Comparison with Similar Compounds

Spectral and Structural Properties

Key Observations :

- Wavelength Shifts : 5-ROX emits at longer wavelengths (604 nm) compared to TAMRA (577 nm) and R6G (566 nm), reducing spectral overlap with common fluorophores like FAM .

- Reactive Groups : Unlike TRITC (isothiocyanate for covalent binding), 5-ROX’s carboxylate group enables carbodiimide-mediated conjugation, favoring stable amide bonds .

Solubility and Stability

The triethylammonium salt in 5-ROX provides superior solubility in polar organic solvents (e.g., DMSO) compared to sodium or barium salts of similar dyes . For example:

- Loss of Triethylammonium : Acidic conditions or prolonged storage may convert 5-ROX to its free acid form, reducing solubility in organic phases .

- Comparison with Sodium Salts : Sodium salts (e.g., sodium fluorescein) exhibit lower solubility in anhydrous solvents, limiting their use in organic synthesis .

Biological Activity

5-Carboxy-X-Rhodamine triethylammonium salt (5-ROX) is a synthetic rhodamine dye known for its fluorescent properties, particularly in biological applications. Its chemical formula is , with a molar mass of 534.61 g/mol. The compound is characterized by its high extinction coefficient and long-wavelength fluorescence, making it suitable for various imaging and labeling techniques in biological research.

- Molecular Formula :

- CAS Number : 216699-35-3

- Appearance : Powder to crystal, gray to dark purple

- Fluorescence Characteristics :

- Excitation Wavelength (λ) : 580 nm

- Emission Wavelength (λ) : 604 nm

- Extinction Coefficient (ε) :

Biological Activity

5-ROX exhibits significant biological activity due to its fluorescent properties, which are utilized in various applications such as:

- Cell Imaging : It is widely used in live-cell imaging and fluorescence microscopy due to its bright fluorescence and stability.

- Bioconjugation : The dye can be conjugated to proteins and other biomolecules, facilitating the study of protein interactions and cellular processes.

- Diagnostics : Its fluorescent characteristics make it useful in diagnostic assays, including those for detecting specific biomolecules.

Fluorescent Labeling

5-ROX is commonly employed for labeling proteins and nucleic acids. The dye's ability to form stable conjugates with amine groups allows for effective tagging of biomolecules without significantly altering their function. For instance, studies have shown that conjugates formed with 5-ROX maintain high fluorescence intensity and stability under physiological conditions .

Case Studies

-

Protein Conjugation Efficiency :

A study demonstrated the efficient conjugation of 5-ROX to antibodies using EDC chemistry, highlighting the dye's utility in creating robust immunoconjugates for targeted delivery systems . -

Fluorescence Microscopy :

In a comparative analysis of various rhodamine dyes, 5-ROX was found to exhibit superior brightness and photostability, making it an excellent choice for long-term imaging experiments . -

Dynamic Studies :

Research on the blinking characteristics of organic fluorophores revealed that 5-ROX displays complex blinking dynamics, which can be analyzed to understand molecular interactions at the single-molecule level . This property is particularly useful in advanced fluorescence techniques such as FRET (Fluorescence Resonance Energy Transfer).

Comparative Analysis with Other Dyes

| Property | 5-Carboxy-X-Rhodamine (5-ROX) | Rhodamine B | Texas Red |

|---|---|---|---|

| Excitation Wavelength (nm) | 580 | 540 | 595 |

| Emission Wavelength (nm) | 604 | 570 | 615 |

| Extinction Coefficient | |||

| Photostability | High | Moderate | High |

Q & A

Basic: What are the spectral properties of 5-carboxy-X-rhodamine triethylammonium salt, and how do they compare to other rhodamine derivatives?

Answer:

The compound exhibits excitation/emission maxima at 578 nm/604 nm in aqueous buffers . Its molar extinction coefficient (ε) is 3.6 × 10⁴ cm⁻¹M⁻¹ , with a quantum yield (ϕ) of 0.94 . Comparatively:

- TAMRA : λex/λem = 549/577 nm .

- Alexa Fluor 568 : λex/λem = 576/603 nm .

These differences necessitate careful filter selection (e.g., Filter Set 77 HE for 5-ROX) to avoid spectral overlap .

Basic: How should conjugation protocols be optimized for labeling biomolecules with this dye?

Answer:

The carboxy group enables covalent attachment via carbodiimide chemistry (e.g., EDC/NHS). Key steps:

Activation : Incubate dye with EDC/sulfo-NHS (pH 4.5–6.0) for 15–30 min.

Labeling : React with target biomolecules (e.g., proteins, oligonucleotides) at pH 7.5–8.5 .

Critical controls :

- Measure labeling efficiency using ε at 578 nm .

- Validate functionality post-conjugation (e.g., fluorescence polarization assays).

Advanced: How does the triethylammonium counterion influence solubility and stability compared to other salt forms?

Answer:

Triethylammonium salts enhance solubility in polar solvents (e.g., water, DMSO) due to their hydrophilic nature . However, they may:

- Hygroscopicity : Require desiccant storage to prevent moisture absorption, which can alter solubility .

- pH sensitivity : Stability decreases in strongly acidic/basic conditions; maintain pH 6–8 for long-term storage .

For comparison, sodium salts may precipitate in low-ionic-strength buffers, while triethylammonium forms remain soluble .

Advanced: How can researchers troubleshoot fluorescence quenching in complex biological systems?

Answer:

Quenching may arise from:

- Environmental factors : Aggregation in hydrophobic environments (e.g., lipid membranes). Use detergents (e.g., 0.1% Tween-20) to mitigate .

- pH effects : Fluorescence intensity drops below pH 5 due to protonation of the rhodamine core. Use pH 7–8 buffers (e.g., PBS) .

- FRET interference : Avoid pairing with dyes like Alexa 568 (λem = 603 nm) due to spectral overlap . Validate with single-dye controls.

Advanced: What methodological considerations apply when using this dye in FRET-based lipid vesicle studies?

Answer:

In lipid bilayer systems (e.g., vesicles):

- Membrane incorporation : Use derivatives like rhodamine DHPE (1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) for stable embedding .

- FRET pair selection : Pair with NBD-PE (λex/λem = 460/534 nm) for minimal bleed-through. Optimize donor:acceptor ratios (typically 1:2–1:5) .

- Dynamic range : Pre-quench vesicles with unlabeled lipids to establish baseline fluorescence.

Basic: How do buffer components affect the photostability of this dye during live-cell imaging?

Answer:

- Oxygen scavengers : Add 5–10 mM Trolox or 1% β-mercaptoethanol to reduce photobleaching .

- Antifade agents : Use ProLong Diamond or similar mounting media for fixed cells.

- Metal ions : Avoid Mn²⁺/Cu²⁺, which catalyze oxidation of the rhodamine core.

Advanced: How can researchers resolve contradictions in quantitative data when comparing 5-ROX to other fluorophores?

Answer:

Discrepancies may arise from:

- Instrument calibration : Validate spectrometer/excitation sources using reference dyes (e.g., fluorescein).

- Environmental factors : Compare data under identical pH, temperature, and ionic strength.

- Quantum yield normalization : Use published ϕ values (e.g., ϕ = 0.94 for 5-ROX vs. ϕ = 0.68 for TAMRA ) to adjust intensity measurements.

Basic: What are best practices for validating dye concentration in experimental workflows?

Answer:

Absorbance measurement : Use ε = 3.6 × 10⁴ cm⁻¹M⁻¹ at 578 nm (ensure A < 1.0 to avoid inner-filter effects) .

HPLC validation : For conjugated samples, run reverse-phase chromatography to separate free dye .

Fluorescence correlation spectroscopy (FCS) : Determine concentration via diffusion time analysis in solution.

Advanced: What synthetic routes are reported for producing triethylammonium salts of rhodamine derivatives?

Answer:

- Ion exchange : React rhodamine carboxylic acid with triethylamine in anhydrous methanol, followed by lyophilization .

- Counterion substitution : Replace sodium ions in the parent dye via dialysis against triethylammonium acetate buffer (pH 5.0) .

Purity validation : Use HPLC with UV/Vis detection (≥95% purity threshold) .

Advanced: How does the triethylammonium salt form impact NMR or mass spectrometry analysis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.